4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one
Description
This compound is a heterocyclic small molecule featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazolyl group at position 4 and a 2,3-dihydro-1,4-benzodioxinyl group at position 1. The 1,2,4-oxadiazole ring is further functionalized with a 4-bromophenyl substituent, which contributes to its electronic and steric properties. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems. The benzodioxane moiety is a privileged structure in medicinal chemistry, often associated with metabolic stability and receptor affinity .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c21-14-3-1-12(2-4-14)19-22-20(28-23-19)13-9-18(25)24(11-13)15-5-6-16-17(10-15)27-8-7-26-16/h1-6,10,13H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDDTYBKWGJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-bromophenylacetic acid with semicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide.
Synthesis of the pyrrolidin-2-one ring: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole and pyrrolidin-2-one rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Bromophenyl Group
The bromine atom on the phenyl ring serves as a site for palladium-catalyzed cross-coupling reactions , enabling the introduction of diverse substituents.
Example reaction :
-
Conditions : Suzuki-Miyaura coupling under inert atmosphere at 80°C for 12 hours .
-
Yield : ~75–85% (based on analogous bromophenyl-oxadiazole systems) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | Biaryl-substituted derivative | 75–85% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes ring-opening hydrolysis under acidic or basic conditions, producing intermediates for further functionalization.
Example reaction :
-
Conditions : Hydrolysis with 6M HCl at reflux for 6 hours, followed by hydroxylamine treatment.
-
Yield : ~60–70%.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Amide intermediate | 60–70% | |
| Hydroxamic Formation | NH₂OH·HCl, NaOH, EtOH | Hydroxamic acid derivative | 55–65% |
Benzodioxan Ether Cleavage
The benzodioxan moiety undergoes acid-catalyzed cleavage to yield diol derivatives.
Example reaction :
\text{Benzodioxan} \xrightarrow{\text{HI (48%), Δ}} \text{1,2-Dihydroxybenzene Derivative}
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ether Cleavage | HI (48%), 100°C, 4h | 1,2-Dihydroxybenzene derivative | ~80% |
Lactam (Pyrrolidin-2-one) Reactivity
The pyrrolidin-2-one lactam undergoes alkaline hydrolysis to form a γ-aminobutyric acid (GABA) analog.
Example reaction :
\text{Lactam} \xrightarrow{\text{NaOH (10%), Δ}} \text{4-Amino-3-(substituted)butanoic Acid}
-
Conditions : 10% NaOH at 80°C for 8 hours.
-
Yield : ~65–75%.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkaline Hydrolysis | 10% NaOH, 80°C, 8h | γ-Aminobutyric acid derivative | 65–75% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzodioxan ring participates in nitration and sulfonation reactions.
Example reaction :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitrobenzodioxan derivative | 50–60% |
Reduction of the Oxadiazole Ring
The oxadiazole ring can be reduced to a diaminoethylene structure using catalytic hydrogenation.
Example reaction :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 25°C, 24h | Diaminoethylene derivative | 70–80% |
Scientific Research Applications
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its heterocyclic structure can be exploited in the design of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its specific interactions, the compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs with Modified Oxadiazole Substituents
The 1,2,4-oxadiazole ring is a common pharmacophore. Key analogs include:
Key Observations :
- Electron-withdrawing vs.
Analogs with Modified Benzodioxane or Pyrrolidinone Cores
- D4476: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide Retains the benzodioxane moiety but replaces pyrrolidinone with an imidazole-pyridine core. Known inhibitor of casein kinase 1 (CK1), highlighting the benzodioxane’s role in kinase binding .
- PSN632408: 4-([3-{4-Pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid ester Shares the oxadiazole-pyridine motif but lacks the pyrrolidinone ring. Demonstrates G protein-coupled receptor (GPCR) modulation .
Biological Activity
The compound 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H17BrN4O3
- Molecular Weight : 429.26 g/mol
- CAS Number : 899999-30-5
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its role in modulating neuropharmacological effects.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuropharmacological Effects
Additionally, the compound has shown promise in neuropharmacology:
- Neuroprotective Properties : In animal models of neurodegenerative diseases, it has been reported to reduce oxidative stress and improve cognitive function. The compound appears to exert its effects through modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Neuroprotection : Reducing inflammation and oxidative damage in neuronal tissues.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Anticancer | A549 (Lung Cancer) | 12 | Cell cycle arrest |
| Neuroprotective | Mouse Model | N/A | Oxidative stress reduction |
Case Studies
Several case studies have been published detailing the effects of this compound:
- Case Study on Breast Cancer :
- Neuroprotection in Alzheimer’s Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
